Methyl 3-(methylamino)thietane-3-carboxylate
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Overview
Description
Methyl 3-(methylamino)thietane-3-carboxylate is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
The synthesis of methyl 3-(methylamino)thietane-3-carboxylate can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Chemical Reactions Analysis
Methyl 3-(methylamino)thietane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 3-(methylamino)thietane-3-carboxylate has several scientific research applications. In chemistry, it serves as an intermediate in the synthesis of sulfur-containing compounds . In biology and medicine, it is studied for its potential therapeutic properties, including antiviral and anticancer activities . Additionally, it is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of methyl 3-(methylamino)thietane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Methyl 3-(methylamino)thietane-3-carboxylate can be compared with other thietane derivatives, such as thietanose nucleosides and spirothietanes . These compounds share similar structural features but differ in their specific functional groups and applications. The unique properties of this compound make it a valuable compound for research and development .
Biological Activity
Methyl 3-(methylamino)thietane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a thietane ring, a sulfur-containing heterocycle, with a methylamino group and an ester functional group. Its molecular formula is C5H9NO2S. The presence of the methylamino group enhances its reactivity and potential interactions with biological systems, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, which in turn affects cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows activity against various bacterial strains. The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival. For instance, preliminary assays have shown that concentrations as low as 50 µM can inhibit bacterial growth significantly.
Anticancer Properties
The anticancer potential of this compound has been explored through various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. For example, treatment of human breast cancer cells with this compound resulted in a dose-dependent increase in apoptotic markers.
The exact molecular targets of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in cell signaling pathways related to growth and survival. Ongoing research aims to clarify these interactions and identify potential side effects or therapeutic benefits.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes reacting a methylamine derivative with a thietane precursor in the presence of an acid or base catalyst at elevated temperatures.
Synthesis Overview:
- Starting Materials: Methylamine derivative, thietane precursor
- Catalysts: Acid or base
- Conditions: Elevated temperature for complete conversion
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Screening : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations above 50 µM.
- Cancer Cell Line Studies : Research involving human colorectal cancer cells demonstrated that treatment with this compound led to a reduction in cell viability by over 70% after 48 hours, indicating strong anticancer activity.
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-(Methylamino)thietane-3-carboxylic acid | Lacks ester functionality; contains a carboxylic acid group | Limited antimicrobial activity |
3-(Methylamino)thietane-3-carboxamide | Contains an amide instead of an ester; different reactivity | Moderate anticancer effects |
Thietane-3-carboxylic acid | Parent compound without amino substitution; simpler structure | Minimal biological activity |
The unique combination of both the methylamino and ester groups in this compound enhances its reactivity and potential biological activity compared to these related compounds.
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
methyl 3-(methylamino)thietane-3-carboxylate |
InChI |
InChI=1S/C6H11NO2S/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3 |
InChI Key |
RMVDLYFBIDQZJV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CSC1)C(=O)OC |
Origin of Product |
United States |
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